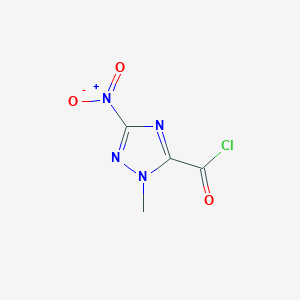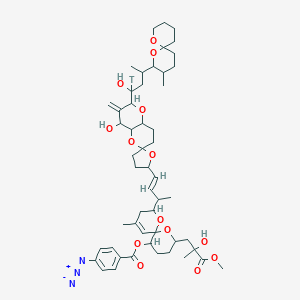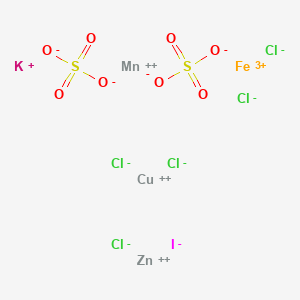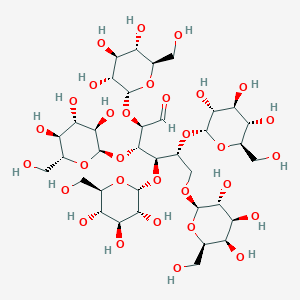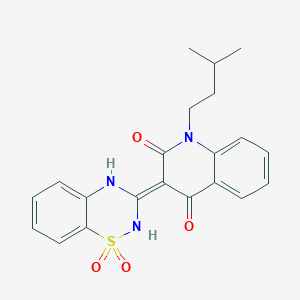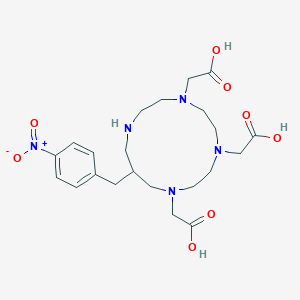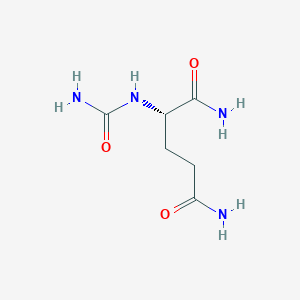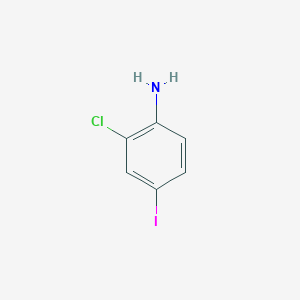
2-Chloro-4-iodoaniline
Overview
Description
2-Chloro-4-iodoaniline is a halogenated aniline derivative that is not directly discussed in the provided papers. However, the papers do provide insights into the chemical behavior of similar halogenated compounds and their use in organic synthesis. For instance, 2-iodoanilines are mentioned as key intermediates in the synthesis of quinoline derivatives, which are compounds with wide applications in medicinal chemistry . The synthesis of 2-chloro-3-iodopyridine, a related halogenated pyridine, is also reported, highlighting the importance of such halogenated compounds in the production of intermediates for agricultural chemicals .
Synthesis Analysis
The synthesis of halogenated anilines and pyridines typically involves halogenation reactions or coupling reactions with halogenated reagents. In the case of 2-iodoanilines, a nickel-catalyzed cyclization with alkynyl aryl ketones is used to produce quinoline derivatives . Similarly, 2-chloro-3-iodopyridine is synthesized through diazotization and iodination from 2-chloro-3-pyridinamine, with a good yield of about 80% . These methods demonstrate the versatility of halogenated compounds in organic synthesis and their potential application in the synthesis of 2-chloro-4-iodoaniline.
Molecular Structure Analysis
While the molecular structure of 2-chloro-4-iodoaniline is not directly analyzed in the provided papers, the structure of a related compound, 4-chloro-2,6-dimethyl-3-iodopyridine N-oxide, has been determined using X-ray crystallography . This compound exhibits a monoclinic structure with positional disorder in one of the formula units. The presence of halogens, such as chlorine and iodine, can significantly influence the molecular geometry and intermolecular interactions due to their size and electronegativity.
Chemical Reactions Analysis
The papers suggest that halogenated anilines and related compounds can undergo various chemical reactions. For example, 2-iodoanilines participate in nickel-catalyzed cyclization reactions to form quinolines . Additionally, halogenated methyllithium reagents, such as iodo- or chloromethyllithium, can be added to imines to synthesize aziridines and beta-chloroamines . These reactions highlight the reactivity of halogen atoms in facilitating the formation of new bonds and the synthesis of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloro-4-iodoaniline can be inferred from the properties of similar halogenated compounds. For instance, the crystal structure analysis of 4-chloro-2,6-dimethyl-3-iodopyridine N-oxide provides insights into the intermolecular interactions, such as medium-strong hydrogen bonds, that can be expected in halogenated aromatic compounds . The spectroscopic data, including IR and Raman spectra, correlate with the structural data and reveal the electronic transitions within the compound. The presence of halogens is likely to affect the compound's melting point, boiling point, solubility, and stability, which are important parameters in the synthesis and application of these materials.
Scientific Research Applications
Crystal Structure Analysis
2-Chloro-4-iodoaniline and its halogenated counterparts, including bromo, chloro, and ethynyl derivatives, are studied for their structural properties in crystal formation. The difference in isomorphism between iodoaniline and its counterparts like bromoaniline and chloroaniline is attributed to conditional isomorphism, making them subjects of interest in crystallography and materials science (Dey & Desiraju, 2004).
Chemical Synthesis and Reactions
2-Chloro-4-iodoaniline serves as a bifunctional substrate in palladium-catalysed carbonylation reactions. Depending on the substituents, this leads to the synthesis of compounds like 2-aryl-benzo[d][1,3]oxazin-4-one derivatives or dibenzo[b,f][1,5]-diazocine-6,12-dione derivatives. Additionally, in aminocarbonylation reactions involving primary and secondary amines, 2-ketocarboxamides are produced (Ács et al., 2006).
Electrochemical Studies
The electrochemical oxidation of 4-iodoaniline, among other halogenated anilines, has been extensively studied. Understanding the oxidation mechanisms and identifying oxidation products are crucial for applications in electrochemical synthesis and environmental chemistry. These studies contribute to knowledge on halogenated anilines' behavior in various conditions, influencing their practical applications in chemical industries (Kádár et al., 2001).
Environmental Impact and Biodegradation
2-Chloro-4-iodoaniline and its analogs like 2-chloro-4-nitroaniline are examined for their environmental impacts, particularly focusing on their biodegradation pathways. Bacterial strains like Geobacter sp. KT7 and Thauera aromatica KT9 have been studied for their ability to utilize these compounds as carbon and nitrogen sources under anaerobic conditions. The intricate network of degradation pathways offers insights into bioremediation strategies for these industrially significant compounds (Duc, 2019).
Safety and Hazards
properties
IUPAC Name |
2-chloro-4-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDAOWXYGPEPJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40962158 | |
| Record name | 2-Chloro-4-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40962158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-iodoaniline | |
CAS RN |
42016-93-3 | |
| Record name | 2-Chloro-4-iodobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42016-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2-chloro-4-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042016933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 42016-93-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137040 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-4-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40962158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the crystal structure of 2-chloro-4-iodoaniline?
A1: The crystal structure of 2-chloro-4-iodoaniline has been determined using X-ray diffraction. It reveals that the molecule does not exhibit strong intermolecular interactions like hydrogen bonding or iodine-iodine interactions, despite the presence of an amino group and an iodine atom []. The crystal structure is primarily stabilized by weaker interactions involving the amine group as a hydrogen bond donor and nitrogen or halogen atoms as acceptors [].
Q2: What is the role of 2-chloro-4-iodoaniline in the synthesis of cobimetinib?
A2: 2-Chloro-4-iodoaniline is a key intermediate in the synthesis of cobimetinib, a medication used to treat certain types of melanoma []. It reacts with a precursor molecule, [2,3,4-trifluorophenyl][3-hydroxy-3-(2S)-N-Boc-2-piperidyl-1-azetidinyl]ketone, in a substitution reaction. This step is crucial for incorporating the specific chemical structure of 2-chloro-4-iodoaniline into the final cobimetinib molecule [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate](/img/structure/B137199.png)


